4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydrazone linkage, and a naphthalene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxyacetyl hydrazone intermediate. This intermediate is then reacted with a suitable aldehyde or ketone to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to an amine.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl or naphthalene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted biphenyl or naphthalene derivatives.
Scientific Research Applications
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced polymers and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the biphenyl and naphthalene moieties can engage in π-π stacking interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
Compared to similar compounds, 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both biphenyl and naphthalene groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C32H24N2O4 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H24N2O4/c35-31(22-37-27-19-15-25(16-20-27)24-7-2-1-3-8-24)34-33-21-23-13-17-28(18-14-23)38-32(36)30-12-6-10-26-9-4-5-11-29(26)30/h1-21H,22H2,(H,34,35)/b33-21+ |
InChI Key |
MVZDHTLAWGFTBD-QNKGDIEWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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